4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-15-10-11-19(16(2)12-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSXNWVMLFCBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 892360-52-0) belongs to the class of benzothiadiazine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula: C22H19BrN2O3S
- Molecular Weight: 471.4 g/mol
Anticancer Properties
Recent studies have highlighted the potential of benzothiadiazine derivatives in cancer therapy. For instance, compounds structurally similar to our target compound have shown significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Mechanism of Action: The compound is believed to exert its anticancer effects through multiple pathways:
- Induction of apoptosis and autophagy in cancer cells.
- Inhibition of key enzymes involved in cancer cell proliferation.
- Disruption of cell cycle progression, particularly at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| FaDu (HTB-43) | 1.73 | Apoptosis induction |
| MCF-7 | N/A | G2/M phase arrest |
| A549 | N/A | Topoisomerase I and II inhibition |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), indicating a favorable therapeutic profile with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Inhibition Profile
| Enzyme | Inhibition Type | Selectivity Ratio |
|---|---|---|
| COX-1 | Non-selective | N/A |
| COX-2 | Selective | >10:1 |
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on FaDu cells demonstrated that treatment with the compound led to significant morphological changes indicative of cytotoxicity. Techniques such as DAPI staining confirmed the induction of apoptosis.
Case Study 2: Mechanistic Studies
Western blot analyses showed dose-dependent increases in cleaved caspase-3 levels, confirming that the compound activates apoptotic pathways. Additionally, acridine orange staining revealed increased autophagy markers (LC3A/B).
Scientific Research Applications
Medicinal Applications
The compound has garnered attention due to its potential biological activities. Key areas of research include:
Anticancer Activity
Recent studies have focused on the anticancer properties of thiadiazine derivatives. The compound's structure allows it to interact with cellular targets involved in cancer progression. Research indicates that modifications on the aromatic rings can enhance its cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
Thiadiazine derivatives have shown promise as antimicrobial agents. The presence of halogen substituents (like bromine) may contribute to increased activity against bacterial strains. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Compounds similar to 4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have been investigated for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules:
Organic Synthesis
The compound can serve as a building block for synthesizing other bioactive molecules. Its functional groups allow for further chemical modifications through various reactions such as nucleophilic substitutions and cycloadditions.
Material Science
Due to its unique chemical properties, there is potential for applications in material science, particularly in the development of polymers or coatings with specific functionalities.
Case Studies
Several studies have documented the synthesis and biological evaluation of thiadiazine derivatives:
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromobenzyl Position
The 3-bromobenzyl group is a key reactive site, enabling cross-coupling and substitution reactions.
Mechanistic Insight : The bromine atom undergoes oxidative addition with palladium catalysts in cross-coupling reactions, while polar aprotic solvents (e.g., DMF) facilitate SN2 pathways .
Oxidation and Reduction of the Thiadiazine Ring
The 1,2,4-thiadiazine-1,1-dioxide moiety participates in redox reactions under controlled conditions.
| Process | Reagents/Conditions | Observed Transformation | Stability | Source |
|---|---|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂ | Sulfone group remains intact; aryl rings oxidize | Partial | |
| Reduction | NaBH₄, MeOH | Selective reduction of ketone to alcohol | High |
Key Finding : The thiadiazine ring demonstrates stability against common oxidants like m-CPBA, with reactivity localized to peripheral functional groups.
Cycloaddition and Ring-Opening Reactions
The electron-deficient thiadiazine ring engages in [4+2] cycloaddition reactions.
Note : Ring-opening hydrolysis produces stable sulfonamide derivatives, enabling downstream functionalization .
Functionalization via Aromatic Electrophilic Substitution
The 2,4-dimethylphenyl and benzo-fused rings undergo electrophilic substitution.
| Reaction | Reagents/Conditions | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to methyl groups | Nitro-substituted derivatives | |
| Friedel-Crafts Acylation | AlCl₃, acetyl chloride | Benzothiadiazine ring | Acetylated analogs |
Limitation : Steric hindrance from methyl groups reduces reactivity at ortho positions.
Deprotonation and Alkylation
The NH group in the thiadiazine ring undergoes deprotonation for alkylation.
| Reaction | Base/Alkylating Agent | Product | Efficiency | Source |
|---|---|---|---|---|
| Alkylation | NaH, CH₃I | N-Methylated derivatives | 85–90% | |
| Arylation | KHMDS, aryl halides | N-Aryl-functionalized analogs | 70–80% |
Application : Alkylation enhances metabolic stability in pharmacological studies .
Photochemical Reactions
UV-induced reactivity has been explored for structural diversification.
| Reaction | Conditions | Outcome | Quantum Yield | Source |
|---|---|---|---|---|
| [2+2] Photocycloaddition | UV (365 nm), acetone | Cyclobutane-fused dimer | 0.12 | |
| Photooxidation | O₂, rose bengal, visible light | Sulfoxide intermediates | Trace |
Caution : Photoreactions require rigorous control to avoid decomposition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Derivatives
7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide (I) :
6,7-Dichloro-4-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide (2) :
7-Chloro-2-propyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide (3) :
Comparison with Target Compound :
The target compound’s 3-bromobenzyl and 2,4-dimethylphenyl groups introduce greater steric bulk compared to the chloro and methyl/propyl substituents in analogs. Bromine’s electronegativity may enhance halogen bonding in biological systems, while dimethylphenyl groups could improve lipophilicity.
Pyrido-Thiadiazinone Derivatives
- 2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide :
Insights :
Physicochemical and Spectral Properties
Elemental Analysis and HRMS
| Compound | Molecular Formula | Calculated C (%) | Found C (%) | HRMS (Observed) | Reference |
|---|---|---|---|---|---|
| I | C₇H₅ClN₂O₃S | 36.14 | 35.98 | 232.9769 | |
| 2 | C₈H₆Cl₂N₂O₃S | 34.18 | 34.30 | 278.9426 | |
| 3 | C₁₀H₇ClN₂O₃S | 44.37 | 44.21 | 271.0016 |
Comparison :
- The target compound’s molecular formula (C₂₃H₂₀BrN₂O₃S) implies higher molecular weight (~507.4 g/mol) and lipophilicity (LogP ~4.5 estimated) compared to smaller analogs like I (MW ~232.5 g/mol).
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
Q. What spectroscopic methods are recommended for characterizing this compound?
A multi-technique approach is advised:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry.
- IR Spectroscopy : To verify sulfone (S=O, ~1300–1150 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.
- X-ray Diffraction : For definitive crystal structure determination, as seen in analogous benzothiadiazine derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of this compound?
Key challenges include regioselective bromination and avoiding side reactions during thiadiazine ring formation. A stepwise protocol is recommended:
- Intermediate Synthesis : Prepare 2-(2,4-dimethylphenyl)benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide via cyclization of o-aminobenzenesulfonamide with diketones under acidic conditions.
- Bromobenzylation : Use a Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the 3-bromobenzyl group, ensuring inert atmosphere and anhydrous solvents (e.g., DMF) to prevent hydrolysis .
Reaction Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | DMF/THF (1:1) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Use molecular docking (e.g., AutoDock Vina) to simulate binding affinity to target proteins (e.g., kinases or GPCRs). Pharmacokinetic parameters (logP, solubility) can be estimated via QSAR models in software like Schrödinger’s QikProp. For example:
Q. What strategies resolve contradictions in reported bioactivity data for this compound class?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
Q. How should environmental impact studies be designed to assess this compound’s ecotoxicity?
Follow the INCHEMBIOL framework ():
- Abiotic Testing : Measure hydrolysis half-life (pH 5–9) and photodegradation under UV light.
- Biotic Testing : Use Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox) for acute toxicity.
- Bioaccumulation : Compute logKₒw (octanol-water partition coefficient).
Experimental Design Table
| Parameter | Test System | Endpoint |
|---|---|---|
| Hydrolysis | Buffered aqueous solutions | Half-life (t₁/₂) |
| Photolysis | UV chamber (λ=254 nm) | Degradation % |
| Ecotoxicity | Daphnia magna | 48h-EC₅₀ |
Q. What are the challenges in derivatizing this compound for SAR studies?
Key issues include steric hindrance from the 2,4-dimethylphenyl group and sulfone stability. Solutions:
- Position-Specific Modifications : Focus on the bromobenzyl group for cross-coupling (e.g., replacing Br with aryl/heteroaryl groups).
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during functionalization .
Methodological Notes
- Data Reproducibility : Document solvent purity (±0.5% tolerance) and instrument calibration (e.g., NMR referencing to TMS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
